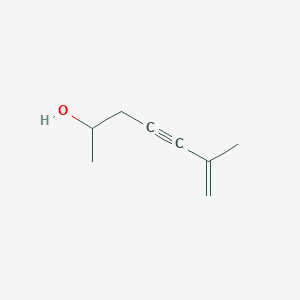

6-Methyl-6-hepten-4-yn-2-ol

CAS No.: 20937-57-9

Cat. No.: VC8397575

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20937-57-9 |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 6-methylhept-6-en-4-yn-2-ol |

| Standard InChI | InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h8-9H,1,6H2,2-3H3 |

| Standard InChI Key | ISBXAXQCXXKEHA-UHFFFAOYSA-N |

| SMILES | CC(CC#CC(=C)C)O |

| Canonical SMILES | CC(CC#CC(=C)C)O |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 6-methyl-6-hepten-4-yn-2-ol systematically describes its structure:

-

A seven-carbon heptenyl chain (hepten) with a double bond at the sixth position.

-

A triple bond (yne) at the fourth position.

-

A hydroxyl (-ol) group at the second carbon.

-

A methyl branch at the sixth carbon.

This configuration results in a molecular weight of 124.18 g/mol and a density of 0.908 g/cm³ . The compound’s structural complexity is reflected in its boiling point (197.1°C at 760 mmHg) and vapor pressure (0.0983 mmHg at 25°C), which influence its volatility and handling requirements .

Physicochemical Properties

The compound’s physical and chemical attributes are critical for industrial handling and experimental applications. Key properties include:

The relatively high logP value (1.336) suggests moderate lipophilicity, which may influence its solubility in organic solvents and biological membranes . The flash point of 81.6°C classifies it as flammable, necessitating precautions against ignition sources during storage and transport .

Industrial and Research Applications

6-Methyl-6-hepten-4-yn-2-ol falls under HS code 2905290000 (“unsaturated monohydric alcohols”), indicating its use in:

-

Fragrance Industry: As a precursor for terpene-like odorants due to its structural similarity to natural monoterpenes.

-

Pharmaceutical Intermediates: Potential building block for bioactive molecules targeting neurological or anti-inflammatory pathways.

-

Polymer Chemistry: Crosslinking agent in resins or elastomers via its unsaturated bonds.

Regulatory data classify it under a 5.5% Most Favored Nation (MFN) tariff, with a 9.0% tax rebate rate in certain jurisdictions, reflecting its specialized industrial role .

Future Research Directions

Critical knowledge gaps include:

-

Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Ecotoxicity: Impact on aquatic and terrestrial organisms.

-

Synthetic Optimization: Catalytic methods to improve yield and stereoselectivity.

Collaborative efforts between academic and industrial laboratories are essential to address these challenges and expand the compound’s utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume